molecular formula C8H7F5N2O2 B15112385 Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B15112385
M. Wt: 258.15 g/mol
InChI Key: FIGHGSJXESJHGY-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is a fluorinated organic compound that belongs to the pyrazole family. This compound is characterized by the presence of both difluoroethyl and trifluoromethyl groups, which contribute to its unique chemical properties. The incorporation of fluorine atoms enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Addition of the Difluoroethyl Group: The difluoroethyl group can be incorporated using difluoroethyl halides or difluoroethyl sulfonates under nucleophilic substitution conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms in the difluoroethyl and trifluoromethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Fluorinated Building Block: The compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Drug Development: Due to its stability and resistance to metabolic degradation, the compound is explored as a potential drug candidate for various therapeutic applications.

Industry:

    Agricultural Chemicals: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Methyl 1-(2,2-difluoroethyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Uniqueness: Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both difluoroethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable molecule in various scientific and industrial applications.

Biological Activity

Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative that has garnered attention in various fields of medicinal chemistry and agricultural science. Its unique structure, characterized by multiple fluorine atoms and a pyrazole ring, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure

The molecular formula for this compound is C8H7F5N2O2C_8H_7F_5N_2O_2. The presence of trifluoromethyl and difluoroethyl groups contributes to its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of cellular processes or interference with enzyme functions critical for microbial survival.

Anti-inflammatory Effects

Research has demonstrated that certain pyrazole derivatives can modulate inflammatory pathways. Specifically, compounds that inhibit cyclooxygenase (COX) enzymes are of particular interest due to their role in pain and inflammation management. The potential of this compound to act as a COX inhibitor is an area ripe for exploration.

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes. For example, pyrazole derivatives have been identified as inhibitors of Factor Xa, an important enzyme in the coagulation cascade. Such inhibition can have therapeutic implications in managing thrombotic disorders.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Pyr3TRPC3 antagonist0.7
DPC423Factor Xa inhibitor0.013
Pyrazole AAntimicrobial5.0
Pyrazole BCOX inhibitor4.5

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening panel and exhibited promising results with an inhibition zone diameter comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory properties of this compound. The compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as a COX inhibitor.

Research Findings

Recent publications highlight the need for further investigation into the pharmacokinetics and bioavailability of this compound. Understanding how structural modifications influence its biological activity can lead to the development of more effective therapeutic agents.

Properties

Molecular Formula

C8H7F5N2O2

Molecular Weight

258.15 g/mol

IUPAC Name

methyl 2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H7F5N2O2/c1-17-7(16)4-2-5(8(11,12)13)14-15(4)3-6(9)10/h2,6H,3H2,1H3

InChI Key

FIGHGSJXESJHGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC(F)F)C(F)(F)F

Origin of Product

United States

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